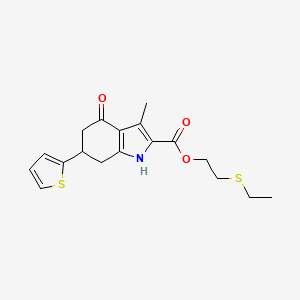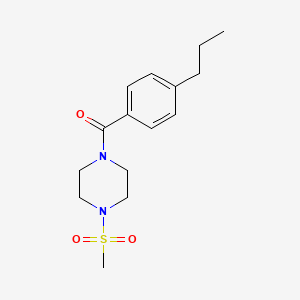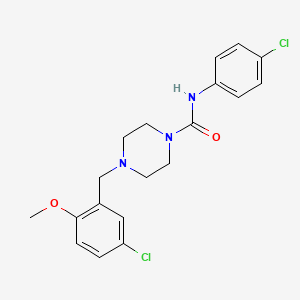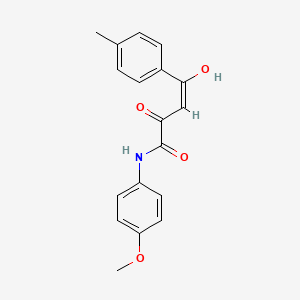![molecular formula C12H20N2O4S2 B4851980 N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzenesulfonamide](/img/structure/B4851980.png)
N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzenesulfonamide
Übersicht
Beschreibung
N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzenesulfonamide, commonly known as TBAESA, is a sulfonamide compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Wissenschaftliche Forschungsanwendungen
TBAESA has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of TBAESA is in the field of cancer research. Studies have shown that TBAESA exhibits potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. TBAESA has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting specific enzymes and pathways.
TBAESA has also been studied for its potential applications in the treatment of inflammatory diseases. Studies have shown that TBAESA exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. TBAESA has been shown to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and colitis.
Wirkmechanismus
The mechanism of action of TBAESA is not fully understood. However, studies have suggested that TBAESA exerts its anticancer and anti-inflammatory activities by targeting specific enzymes and pathways. TBAESA has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. TBAESA has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
TBAESA has been shown to exhibit potent biochemical and physiological effects. Studies have shown that TBAESA exhibits high selectivity towards cancer cells, with minimal toxicity towards normal cells. TBAESA has also been shown to exhibit good pharmacokinetic properties, with high bioavailability and good tissue distribution.
Vorteile Und Einschränkungen Für Laborexperimente
TBAESA has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent activity against cancer cells and inflammatory diseases. However, TBAESA also has some limitations. It is relatively expensive compared to other anticancer and anti-inflammatory compounds, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of TBAESA. One of the most significant future directions is the development of TBAESA-based drugs for the treatment of cancer and inflammatory diseases. Studies have shown that TBAESA exhibits potent activity against various cancer cell lines and inflammatory diseases, and it has the potential to be developed into a novel therapeutic agent.
Another future direction is the study of the mechanism of action of TBAESA. Although studies have suggested that TBAESA exerts its anticancer and anti-inflammatory activities by targeting specific enzymes and pathways, the exact mechanism of action is not fully understood. Further studies are needed to elucidate the mechanism of action of TBAESA.
Conclusion
In conclusion, TBAESA is a sulfonamide compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has shown promising results in various applications. TBAESA exhibits potent anticancer and anti-inflammatory activities, and it has the potential to be developed into a novel therapeutic agent. Further studies are needed to elucidate the mechanism of action of TBAESA and to develop TBAESA-based drugs for the treatment of cancer and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(ethylsulfonylamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c1-5-19(15,16)13-10-6-8-11(9-7-10)20(17,18)14-12(2,3)4/h6-9,13-14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVXMDJOOMYWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4851906.png)


![N~2~-(4-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4851923.png)




![2-methoxy-5-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4851959.png)

![2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4851970.png)
![5-bromo-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4851996.png)
![N-[4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4852000.png)